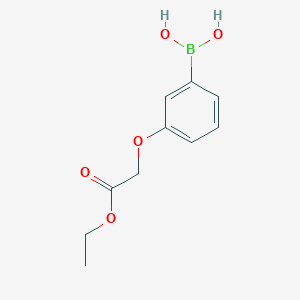

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVPNIFNXDECMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656995 | |

| Record name | [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-63-4 | |

| Record name | 1-Ethyl 2-(3-boronophenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Introduction of the Ethoxy-Oxoethoxy Group

A phenol derivative (e.g., 3-hydroxybenzaldehyde) undergoes alkylation with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the ether linkage.

Reaction Conditions :

- Solvent: DMF or acetone

- Temperature: 60–80°C

- Time: 12–24 hours

Yield : ~75–85%.

Step 2: Boronic Acid Functionalization

The intermediate is converted to the boronic acid via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂).

Reaction Conditions :

- Solvent: Dioxane

- Temperature: 80–100°C

- Time: 6–8 hours

Yield : ~60–70%.

Optimized Reaction Parameters

Critical factors influencing yield and purity:

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Enhances borylation efficiency |

| Solvent | Anhydrous dioxane | Stabilizes intermediates |

| Temperature | 80°C | Balances reaction rate and side products |

| Base | KOAc | Neutralizes HBr byproduct |

Purification and Characterization

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

- Characterization :

Industrial-Scale Considerations

- Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.

- Solvent Recycling : Dioxane recovery via distillation lowers costs and environmental impact.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 65–70 | 95–98 | High |

| Grignard Approach | 50–55 | 90–92 | Moderate |

The Miyaura method is preferred for its efficiency and compatibility with sensitive functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form phenylboronic acid derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted phenylboronic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is in palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction. In these reactions, boronic acids serve as coupling partners with organic halides to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules. This versatility is crucial for developing pharmaceuticals and other organic compounds.

Building Block for Complex Molecules:

The compound acts as a key intermediate in the synthesis of various organic compounds. Its ability to form reversible covalent bonds with diols enhances its utility in constructing intricate molecular architectures.

Biological Applications

Protein-Protein Interaction Studies:

Boronic acids, including this compound, have been investigated for their capacity to bind selectively to diol-containing proteins. This property makes them useful probes for studying protein-protein interactions , which are vital for understanding cellular processes and disease mechanisms.

Therapeutic Potential:

Research indicates that boronic acids may have therapeutic applications due to their ability to target specific protein interactions associated with diseases. This compound could potentially be developed into a therapeutic agent if it demonstrates selective binding to disease-related proteins.

Synthesis Methods:

Various synthetic routes can be employed to produce this compound, allowing researchers to tailor the compound's properties according to their specific needs. These methods may involve different starting materials and reaction conditions, influencing the yield and purity of the final product.

Wirkmechanismus

The mechanism of action of (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with hydroxyl groups on biomolecules, leading to the formation of stable boronate esters .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acid Derivatives

Triazole-Substituted Boronic Acids

- 1-Amido-2-triazolylethaneboronic acid : Replacing the phenyl ring in chiral 1-amido-2-phenylethaneboronic acids with a triazole ring retains β-lactamase inhibitory activity (comparable Ki values) but improves minimum inhibitory concentrations (MICs) against pathogens. The triazole’s smaller size and hydrogen-bonding capacity may enhance membrane permeability .

Aromatic Imine and Ester Derivatives

- B5 (3-((4-Acetylphenylimino)methyl)phenylboronic acid): Features an electron-withdrawing acetyl-imine group, which may stabilize boronate ester formation with diols. This compound’s inhibitory activity against fungal histone deacetylases (HDACs) is uncharacterized, but analogous methoxyethyl-substituted phenylboronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent HDAC inhibition (IC₅₀ ~1 µM) .

- Comparison : The ethoxy-oxoethoxy group’s ester functionality could mimic acetyl-imine electron-withdrawing effects, though its longer chain may reduce binding rigidity.

Substituent Position and Photophysical Properties

- (N-Phenylcarbazol-2-yl)-boronic acid : Substitution at the ortho-position on the phenyl ring enables ultralong room-temperature phosphorescence (RTP) lifetimes (up to 4.444 s) due to restricted molecular motion. In contrast, meta- or para-substituted carbazolylphenylboronic acids show shorter RTP lifetimes .

- Comparison : The meta-substituted ethoxy-oxoethoxy group in the target compound is unlikely to confer RTP properties but may stabilize excited states through steric or electronic effects.

Tubulin Polymerization Inhibitors

- Cis-Stilbene Boronic Acids (e.g., Compound 13c) : Incorporating boronic acid into the combretastatin framework yields potent tubulin inhibitors (IC₅₀ = 21–22 µM for polymerization; IC₅₀ = 0.48–2.1 µM in cancer cell lines). The boronic acid group mimics hydroxyl interactions in the colchicine binding site .

- Comparison : The target compound’s ester side chain lacks the rigidity of the stilbene backbone, likely reducing tubulin binding affinity.

β-Lactamase Inhibition

- Phenylboronic Acid: Demonstrates superior diagnostic accuracy (94.1% sensitivity, 98.4% specificity) in detecting KPC carbapenemases compared to aminophenylboronic acid (APBA) .

- Comparison : The ethoxy-oxoethoxy group may sterically hinder interactions with β-lactamase active sites, reducing efficacy compared to simpler phenylboronic acids.

Data Tables

Table 1: Structural and Functional Comparison of Selected Boronic Acids

*Calculated based on analogous compounds in .

Biologische Aktivität

(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C11H13B O5

- CAS Number: 957062-63-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.

Biological Activity Overview

-

Anticancer Activity

- Studies have shown that phenylboronic acids can induce apoptosis in cancer cells. For instance, derivatives have been tested for antiproliferative effects in various cancer cell lines, demonstrating significant cytotoxicity through mechanisms such as cell cycle arrest and caspase activation .

- A structure-activity relationship analysis indicated that modifications in the boronic acid group can enhance the anticancer properties of these compounds, suggesting that this compound may exhibit similar effects .

-

Antimicrobial Activity

- Preliminary investigations into the antimicrobial properties of related boronic acids have shown moderate activity against bacterial strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values suggest potential for development as antibacterial agents .

- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

-

Enzyme Inhibition

- Compounds containing boronic acids have been demonstrated to inhibit enzymes like urease, which is crucial for nitrogen metabolism in some pathogens. This inhibition can lead to reduced virulence and survival of these microorganisms.

Case Studies

- Anticancer Efficacy

- Antimicrobial Testing

Data Tables

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid, and how can they be methodologically addressed?

- Answer : The ethoxy-oxoethoxy group introduces steric hindrance and sensitivity to hydrolysis. Key steps include:

- Using anhydrous conditions to prevent boroxine formation .

- Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to avoid irreversible silica gel binding .

- Monitoring reaction progress via NMR to confirm boronic acid formation and minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

- Answer :

- and NMR : Focus on aromatic proton shifts (6.8–7.5 ppm) and the ethoxy-oxoethoxy group’s methylene signals (~4.3 ppm for –OCH–) .

- FT-IR : Confirm B–O (∼1340 cm) and ester C=O (∼1720 cm) stretches .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (exact mass: 252.0874 g/mol) .

Q. How can researchers mitigate boronic acid instability during storage?

- Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Pre-purge storage vials to minimize moisture exposure .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

- Answer :

- Use density functional theory (DFT) to calculate the boron atom’s electrophilicity and transmetalation barriers .

- Analyze steric maps (e.g., using SambVca) to assess accessibility of the boron center for palladium catalysts .

- Compare predicted vs. experimental yields to refine computational models .

Q. What strategies resolve contradictions in crystallographic data for boronic acid derivatives?

- Answer :

- Employ SHELXL for high-resolution refinement, especially for handling twinned crystals or low electron density regions .

- Validate hydrogen bonding networks (e.g., B–O∙∙∙H interactions) using Hirshfeld surface analysis .

- Cross-reference with solid-state NMR to confirm boron coordination geometry .

Q. How can LC-MS/MS methods be optimized to detect trace impurities (e.g., related boronic acids) in this compound?

- Answer :

- Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water for optimal separation .

- Apply multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 252 → 153 for the parent ion) .

- Validate method robustness per ICH guidelines: LOD < 0.1 ppm, LOQ < 1 ppm .

Q. What mechanistic insights explain its fluorescence quenching in glucose-sensing applications?

- Answer :

- The boronic acid group binds glucose via reversible ester formation, inducing aggregation of carbon dots (C-dots) and Förster resonance energy transfer (FRET) .

- Monitor fluorescence lifetime decay () to distinguish static vs. dynamic quenching mechanisms .

- Compare Stern-Volmer plots under varying pH (6.5–7.5) to assess binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.